Lobelanine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lobelanine hydrochloride is a chemical compound derived from the alkaloid lobeline, which is found in various species of the Lobelia plant Lobeline has been used historically for its medicinal properties, particularly in treating respiratory conditions and as a smoking cessation aid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lobelanine can be synthesized through a step-economical process involving a ring-closing double aza-Michael reaction. This method has been optimized to produce configurationally stable analogues . The synthesis involves the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in acetone and citrate buffer . The hydrochloride salt of lobelanine is prepared to facilitate its precipitation from the reaction mixture due to its ionic character .

Industrial Production Methods

While specific industrial production methods for lobelanine hydrochloride are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Lobelanine hydrochloride undergoes various chemical reactions, including:

Oxidation: Lobelanine can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Substitution: Lobelanine can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted lobelanine compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Precursor Role

Lobelanine hydrochloride serves as an essential precursor in the synthesis of other alkaloids and analogues. Its structural properties facilitate the development of novel compounds with potential therapeutic effects. Recent studies have explored synthetic routes involving crystallization-induced dynamic resolution (CIDR) to enhance yield and efficiency in producing lobelanine derivatives.

2.1. Central Nervous System Effects

Research indicates that this compound interacts with neuronal nicotinic receptors, specifically targeting the alpha3beta2 and alpha4beta2 subtypes. This interaction has implications for treating neurological disorders:

- Antidepressant Effects : In a study involving C57BL/6J mice subjected to chronic unpredictable stress, lobeline (a related compound) demonstrated antidepressant-like effects by modulating brain-derived neurotrophic factor (BDNF) expression and promoting cell proliferation in the hippocampus .

- Parkinson’s Disease : Lobelanine has shown protective effects on dopaminergic neurons in preclinical models of Parkinson's disease. Injections of lobeline significantly reduced neurotoxin-induced locomotor deficits and preserved neuron viability in critical brain regions .

2.2. Addiction Treatment

This compound has been investigated for its potential in treating various forms of addiction:

- Opioid Abuse : Studies have indicated that lobeline can attenuate self-administration behaviors in animal models of heroin addiction, suggesting its utility as a pharmacotherapy for opioid dependence .

- Smoking Cessation : Although marketed as a smoking cessation aid, evidence supporting its efficacy remains inconclusive. Nonetheless, its mechanism involves acting as a partial agonist at nicotinic acetylcholine receptors, which may influence nicotine addiction pathways .

Anticonvulsant Activity

This compound exhibits anticonvulsant properties, as evidenced by studies demonstrating its efficacy against chemically induced seizures in rodent models. Specifically, it enhances gamma-aminobutyric acid (GABA) levels, contributing to its protective effects against seizure activity .

Cancer Research

Emerging research highlights lobelanine's role in cancer treatment:

- Inhibition of Tumor Growth : Studies on related compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential applications in oncology .

- Mechanistic Insights : Research indicates that lobeline may affect glutamine metabolism in colorectal cancer cells, presenting a novel avenue for therapeutic intervention .

Toxicological Considerations

Despite its therapeutic potential, this compound has a narrow therapeutic index, meaning the beneficial dose is close to toxic levels. Adverse effects can include nausea, dizziness, and cardiovascular disturbances . Understanding these toxicological aspects is crucial for developing safe therapeutic protocols.

Case Studies and Research Findings

| Study Reference | Application | Key Findings |

|---|---|---|

| Roni & Rahman (2015) | Antidepressant | Lobeline improved BDNF expression in stressed mice. |

| Hart et al. (2010) | Opioid Addiction | Reduced heroin self-administration in rats with lobeline treatment. |

| Li et al. (2014) | Parkinson's Disease | Lobeline protected dopaminergic neurons from MPTP-induced damage. |

| Tamboli et al. (2012) | Anticonvulsant | Enhanced GABA levels reduced seizure activity in mice. |

Mécanisme D'action

Lobelanine hydrochloride exerts its effects through multiple mechanisms. It acts as a vesicular monoamine transporter (VMAT2) ligand, stimulating dopamine release to a moderate extent when administered alone but reducing dopamine release caused by methamphetamine . It also inhibits the reuptake of dopamine and serotonin and acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors . Additionally, it is an antagonist at μ-opioid receptors and may inhibit P-glycoprotein, potentially reducing chemotherapeutic resistance in cancer .

Comparaison Avec Des Composés Similaires

Lobelanine hydrochloride can be compared with other similar compounds, such as:

Lobeline: The parent compound, which has similar but less potent effects on nicotinic cholinergic receptors.

This compound is unique due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Activité Biologique

Lobelanine hydrochloride, a compound derived from the Lobelia species, has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

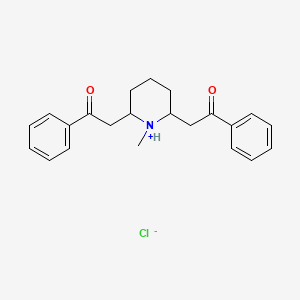

Lobelanine (8,10-Diphenyllobelidione) is a precursor in the biosynthesis of lobeline and has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO2 |

| Molecular Weight | 335.439 g/mol |

| Density | 1.076 g/cm³ |

| Melting Point | 99 °C |

| Boiling Point | 476.4 °C at 760 mmHg |

Lobelanine is noted for its role as a partial agonist at nicotinic receptors, which are implicated in various neurochemical pathways .

This compound exhibits several pharmacological effects primarily through its interaction with neurotransmitter systems:

- Dopamine Modulation : Lobelanine has been shown to inhibit dopamine uptake and promote dopamine release from storage vesicles within presynaptic terminals. This action is mediated through its interaction with the vesicular monoamine transporter (VMAT2), which is crucial for dopamine storage and release .

- Neuroprotective Effects : Research indicates that lobelanine can exert neuroprotective effects by modulating dopaminergic signaling pathways, potentially offering therapeutic benefits in conditions such as Parkinson's disease and substance abuse disorders .

Anticonvulsant Activity

A study investigating the anticonvulsant properties of lobeline (a derivative of lobelanine) found that it exhibited significant anticonvulsant effects in animal models. The compound was administered at varying doses (5, 10, 20, and 30 mg/kg), demonstrating dose-dependent efficacy in reducing seizure activity .

Anticancer Properties

Lobelanine has also been explored for its anticancer potential. In vitro studies on various cancer cell lines have shown that lobelane analogs derived from lobelanine can induce apoptosis and inhibit cell proliferation. For instance, lobetyol, another compound related to lobelanine, was found to induce significant apoptotic effects in gastric cancer cells (MKN45) with an IC50 value of 71.47 µg/ml after 48 hours of treatment .

Case Studies and Research Findings

-

Study on Anticancer Effects :

- Objective : To evaluate the inhibitory effect of lobetyol on cancer cell lines.

- Method : MTT assay was used to assess cell viability in HCT-116 cells over various concentrations (10, 20, and 40 μmol/L).

- Results : A significant reduction in cell viability was observed at higher concentrations, indicating potential therapeutic benefits against colorectal cancer .

-

Neuropharmacological Study :

- Objective : To assess the impact of lobeline on amphetamine-induced behaviors.

- Method : Behavioral assays were conducted in rodent models to evaluate locomotor activity.

- Results : Lobeline effectively reduced amphetamine-induced hyperactivity, suggesting its potential as a treatment for stimulant abuse disorders .

Propriétés

Numéro CAS |

6168-88-3 |

|---|---|

Formule moléculaire |

C22H26ClNO2 |

Poids moléculaire |

371.9 g/mol |

Nom IUPAC |

2-(1-methyl-6-phenacylpiperidin-2-yl)-1-phenylethanone;hydrochloride |

InChI |

InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H |

Clé InChI |

TVXBKVYKFXLEAI-UHFFFAOYSA-N |

SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |

SMILES canonique |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.